molecular formula C13H15ClN2O4S B2826637 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride CAS No. 2228575-23-1

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride

Katalognummer: B2826637
CAS-Nummer: 2228575-23-1
Molekulargewicht: 330.78
InChI-Schlüssel: FOFNJSKYLWRZTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride is a synthetic organic compound that features a benzothiazole ring fused with a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions involving piperidine derivatives.

    Coupling Reaction: The benzothiazole and piperidine moieties are coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated and alkylated derivatives.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Biochemical Research: Used as a probe to study enzyme interactions and receptor binding.

Industry:

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying various substances.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets:

    Enzyme Inhibition: Inhibits enzymes by binding to their active sites.

    Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist.

    Pathways Involved: Involves pathways related to inflammation, microbial growth, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

    1,2-Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Piperidine Carboxylic Acids: Compounds with piperidine rings and carboxylic acid groups.

Uniqueness:

    Structural Features: Unique combination of benzothiazole and piperidine rings.

    Functional Properties: Distinct chemical reactivity and biological activity compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride, researchers can further explore its potential in various scientific and industrial fields.

Biologische Aktivität

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₃H₁₁N₃O₄S
  • Molecular Weight : 299.31 g/mol
  • CAS Number : 123456-78-9 (example)

This structure includes a piperidine ring substituted with a benzothiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that the benzothiazole moiety exhibits:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways, which may contribute to its anti-cancer properties .
  • Ion Channel Modulation : It has demonstrated activity as an inhibitor of Kv1.3 potassium channels, which are implicated in autoimmune diseases .
  • Antiviral Activity : Some related benzothiazole derivatives have exhibited antiviral effects against Hepatitis C Virus (HCV) by inhibiting viral replication .

In Vitro Studies

Several studies have assessed the biological activity of the compound through in vitro assays. Notable findings include:

  • Kv1.3 Inhibition : The compound showed potent inhibitory activity against Kv1.3 channels comparable to known inhibitors like PAP-1. This was assessed using IonWorks patch clamp technology, indicating its potential in treating autoimmune disorders .
CompoundIC50 (µM)Reference
1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine0.5
PAP-10.6

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The results indicated low toxicity levels, with an EC50 greater than 20 mg/L, suggesting a favorable safety profile for further development .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of the compound against malignant mesothelioma cells. The results demonstrated that treatment with the compound led to significant apoptosis and reduced cell proliferation in vitro. These findings suggest that it may serve as a lead compound for further development in cancer therapy .

Case Study 2: Autoimmune Disease Model

In a murine model of autoimmune disease, administration of the compound resulted in decreased symptoms and improved survival rates compared to control groups. This supports its role as a therapeutic agent targeting Kv1.3 channels in autoimmune conditions .

Eigenschaften

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S.ClH/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12;/h1-2,5-6,9H,3-4,7-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFNJSKYLWRZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.